molecular formula C17H12F3N3O2 B6529873 N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide CAS No. 1020455-11-1

N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

Cat. No. B6529873
CAS RN: 1020455-11-1
M. Wt: 347.29 g/mol
InChI Key: XQVRDZKFAZCRHZ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide (DFPP-MPC) is a novel pyrazole-based compound that has been investigated for its potential applications in scientific research. It is an organic compound containing both fluorine and nitrogen atoms, which makes it an interesting and potentially useful material for a variety of laboratory experiments. This compound has been studied for its ability to bind to various proteins and its potential use in drug discovery.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is not fully understood. It is believed to bind to certain proteins and inhibit their activity, thus blocking their function. Additionally, it is thought to modulate the activity of certain enzymes, which could potentially lead to therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to bind to certain proteins, which could lead to inhibition of their activity. Additionally, it has been used in lab experiments to study the effects of various compounds on the body.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide in lab experiments is its ability to bind to various proteins. This makes it a useful tool for researchers to study the structure and function of these proteins. Additionally, it is relatively easy to synthesize, which makes it a cost-effective option for laboratory experiments. However, there are some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which could lead to unpredictable results. Additionally, it can be toxic at high concentrations, which could limit its use in certain experiments.

Future Directions

For N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide include further studies into its mechanism of action and potential therapeutic applications. Additionally, further studies could be conducted to explore its use in drug discovery and its ability to modulate the activity of certain enzymes. Additionally, further research could be conducted to explore its potential use in clinical trials. Furthermore, further studies could be conducted to explore its ability to bind to various proteins and its potential use in laboratory experiments. Finally, further research could be conducted to explore its safety and toxicity profile.

Synthesis Methods

N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is synthesized through a three-step process. The first step involves the reaction of 4-fluorophenyl isocyanate with 2,4-difluorophenylhydrazine to form 2,4-difluorophenyl-1-phenylhydrazine. The second step involves the reaction of the hydrazine with 4-methoxy-1H-pyrazole-3-carboxylic acid to form the desired compound, this compound.

Scientific Research Applications

N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been studied for its potential use in drug discovery. It has been shown to bind to various proteins, thus making it a useful tool for researchers to study the structure and function of these proteins. Additionally, it has been used in lab experiments to study the effects of various compounds on the body.

properties

IUPAC Name

N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2/c1-25-15-9-23(12-5-2-10(18)3-6-12)22-16(15)17(24)21-14-7-4-11(19)8-13(14)20/h2-9H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVRDZKFAZCRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1C(=O)NC2=C(C=C(C=C2)F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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